N-(2-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
N-(2-Methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic compound featuring a cyclopentane ring fused to an isoquinoline scaffold. Key structural attributes include:
- A 2-methoxybenzyl group attached to the carboxamide nitrogen.
- A 2-methoxyethyl substituent at the 2' position of the spirocyclic system.
- A ketone group at the 1'-position, contributing to conformational rigidity.
Properties
Molecular Formula |
C25H30N2O4 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-[(2-methoxyphenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O4/c1-30-16-15-27-24(29)20-11-5-4-10-19(20)22(25(27)13-7-8-14-25)23(28)26-17-18-9-3-6-12-21(18)31-2/h3-6,9-12,22H,7-8,13-17H2,1-2H3,(H,26,28) |
InChI Key |
LWUPHXBEGDZFIA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Biological Activity
N-(2-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a synthetic organic compound notable for its complex spirocyclic structure. This compound belongs to the class of spiro compounds, characterized by the connection of two or more rings through a single atom. The presence of methoxy and carboxamide functional groups suggests potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C23H30N2O4, with a molecular weight of approximately 398.5 g/mol. The unique spirocyclic framework may influence its chemical reactivity and biological properties, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of N-benzyl amides have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . This suggests that the target compound may also possess antimicrobial efficacy.
Anticancer Potential
The compound's structural analogs have been explored for their anticancer properties. Studies on salinomycin derivatives have demonstrated potent antiproliferative activity against drug-resistant cancer cell lines . Given the structural similarities, it is plausible that this compound could exhibit similar effects, warranting further investigation into its mechanisms of action in cancer therapy.
Understanding the biological mechanism of this compound involves studying its interaction with biological targets such as enzymes and receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to assess binding affinities and dynamics .
Case Studies and Research Findings
Several studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of similar compounds:
These findings suggest that modifications in substituents can significantly impact biological activity, emphasizing the need for systematic exploration of this compound.
Scientific Research Applications
Structural Characteristics
The compound features a unique spirocyclic structure that integrates a cyclopentane and isoquinoline moiety. Its molecular formula is , with a molecular weight of approximately 379.5 g/mol. The presence of functional groups such as carboxamide and methoxy contributes to its chemical reactivity and biological activity, making it a candidate for further pharmacological studies .
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anti-cancer properties : Compounds similar to N-(2-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide have shown potential in inhibiting specific kinases involved in cancer progression, particularly MAP kinase interacting kinase (Mnk) .
- Enzyme Inhibition : The compound may interact with various enzymes or receptors involved in cellular signaling pathways, indicating potential therapeutic applications in treating diseases like cancer .
Case Studies
Several studies have explored the interactions and effects of this compound and its analogs:
- Inhibition Studies : Research demonstrated that related compounds effectively inhibit Mnk, suggesting a pathway for developing anti-cancer agents.
- Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of the compound to various biological targets, providing insights into its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 2-methoxyethyl substituent (present in the target compound) introduces less steric hindrance than bulkier groups like isobutyl or cyclohexyl .
- Electron-Withdrawing Effects : The 4-fluorobenzyl group in may alter electron density at the carboxamide nitrogen, influencing binding interactions.
Yield Comparison :
- The target compound’s analog with a 4-methylthiazol-2-yl group (CAS 1049109-96-7) was synthesized in unspecified yield , while diastereomeric mixtures of cyclopropane carboxamides achieved 78% yields under similar conditions .
Physicochemical Properties
Notes:
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a spirocyclic framework (cyclopentane fused to isoquinoline) and two methoxy groups. The spiro structure introduces steric constraints, affecting conformational flexibility and intermolecular interactions. The methoxyethyl and methoxybenzyl substituents enhance solubility in polar solvents and may participate in hydrogen bonding. These features impact synthesis optimization, crystallization, and biological interactions .
Q. What are common synthetic routes for this spirocyclic carboxamide?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the isoquinoline core via cyclization of substituted benzamides.
- Step 2 : Introduction of the methoxyethyl group via alkylation or nucleophilic substitution.
- Step 3 : Coupling the spiro-cyclopentane moiety using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., DMF) . Example protocol:
| Step | Reagents/Conditions | Key Considerations |
|---|---|---|
| 1 | POCl₃, reflux | Control moisture to avoid hydrolysis |
| 2 | NaH, 2-methoxyethyl bromide | Steric hindrance requires excess alkylating agent |
| 3 | DCC/DMAP, RT | Monitor by TLC for carboxamide formation |
Q. Which analytical techniques are critical for characterizing purity and structure?
Q. How do solubility and stability impact experimental design?
The compound is sparingly soluble in water but dissolves in DMSO or methanol. Stability studies recommend:
- Storage at –20°C under inert gas to prevent oxidation of the methoxy groups.
- Avoid prolonged exposure to light due to the photosensitive isoquinoline core .
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with saline .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing by-products?
Key variables include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during alkylation.
- Catalyst : Use DMAP (10 mol%) to accelerate carboxamide coupling .
- Solvent : Anhydrous DMF improves reaction homogeneity. Example yield comparison:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature | 58 | 85 |
| 0°C with DMAP | 82 | 93 |
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in the spiro system). Strategies:
Q. What computational approaches predict biological target interactions?
- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Example findings:
| Target | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | –9.2 | H-bond with Arg120 |
| HDAC8 | –8.7 | Hydrophobic packing |
Q. How to evaluate its biological activity in enzyme inhibition assays?
- Protocol :
Incubate with target enzyme (e.g., 10 nM HDAC) in Tris buffer (pH 8.0).
Measure activity via fluorogenic substrate (e.g., Ac-Leu-Gly-Lys-AMC).
Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
